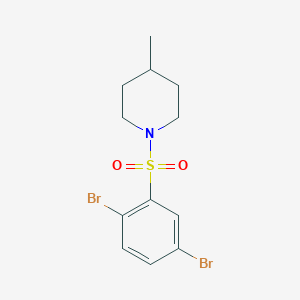
1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Synthesis and Spectral Analysis : The compound has been utilized in the synthesis of derivatives exhibiting valuable biological activities. For instance, derivatives combining 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have shown significant antibacterial properties. These derivatives were synthesized through a series of steps involving the conversion of carboxylic acids into heterocyclic nucleophiles and electrophilic substances, followed by structural elucidation through spectral data analysis (Aziz‐ur‐Rehman et al., 2017).
Biological Evaluation : Additional research into sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline highlighted the therapeutic potential of heterocyclic chemistry. The modifications in the structure of poly-functional compounds significantly affect their therapeutic ability. The synthesized compounds were tested for antibacterial activity, showing moderate to excellent inhibition against bacteria, with some demonstrating anti-enzymatic activity against urease enzyme (A. Rehman et al., 2019).
Analytical Applications
- Quantitative Determination : A liquid chromatography-tandem mass spectrometric method was developed for the quantitative determination of a compound related to "1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine" in plasma. This method showcases the application of the compound and its derivatives in supporting pre-clinical studies by providing a rapid, sensitive, and reproducible means for plasma concentration determination (Liyu Yang et al., 2004).
Material Science and Chemistry
Nanofiltration Membranes : Research into novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye solution treatment highlights the role of sulfonated aromatic diamine monomers in enhancing surface hydrophilicity without compromising dye rejection. This application underlines the importance of structural modifications in sulfonated compounds for environmental and water treatment technologies (Yang Liu et al., 2012).
Fuel Cells : Novel poly(aryl ether sulfone) copolymers containing sulfone moieties have been synthesized for high-temperature fuel cell applications. These copolymers demonstrate excellent film-forming properties, mechanical integrity, and high thermal stability, showcasing the potential of sulfonated compounds in advanced energy solutions (E. K. Pefkianakis et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2NO2S/c1-9-4-6-15(7-5-9)18(16,17)12-8-10(13)2-3-11(12)14/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLCBSCVKKRBAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide](/img/structure/B350310.png)
![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)
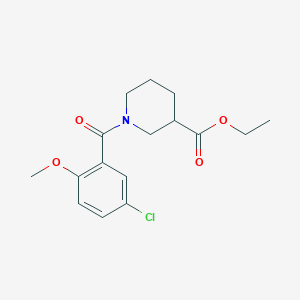
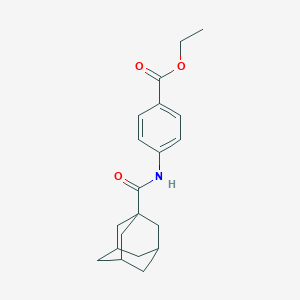
![6-(5-Bromo-3-pyridinyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350333.png)
![Dimethyl 5-{[(3-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B350336.png)

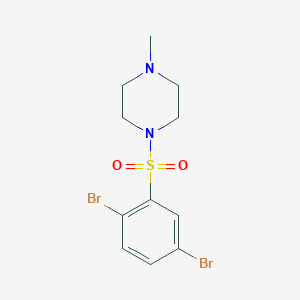
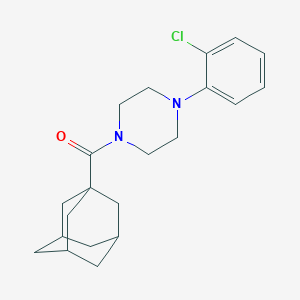
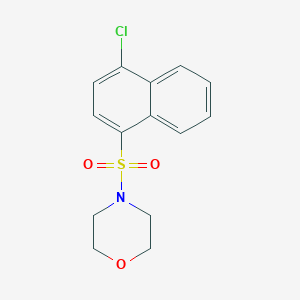
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B350366.png)
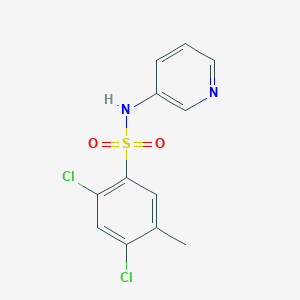
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B350368.png)
![4-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B350370.png)